

Spectroscopic Profile of 2-Indanol: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 2-Indanol

Cat. No.: B118314

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Introduction

2-Indanol, a bicyclic alcohol, serves as a valuable building block in the synthesis of various pharmaceutical agents and fine chemicals. A thorough understanding of its spectroscopic characteristics is paramount for researchers in organic synthesis, medicinal chemistry, and drug development to ensure structural integrity and purity. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Indanol**, complete with detailed experimental protocols and visual representations of key analytical workflows and fragmentation pathways.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and MS analyses of **2-Indanol**.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl_3 , Frequency: 90 MHz

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.26 - 7.12	m	-	4	Ar-H
4.71 - 4.58	m	-	1	H-2
3.19	dd	16.2, 5.8	2	H-1a, H-3a
2.87	dd	16.2, 2.9	2	H-1b, H-3b
2.05	s	-	1	OH

dd = doublet of doublets, m = multiplet, s = singlet

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃, Frequency: 22.5 MHz

Chemical Shift (δ) ppm	Carbon Assignment
140.9	C-3a, C-7a
126.7	C-5, C-6
124.7	C-4, C-7
73.1	C-2
42.1	C-1, C-3

Infrared (IR) Spectroscopy

Technique: KBr Pellet

Wavenumber (cm ⁻¹)	Transmittance (%)	Assignment
3242	31	O-H stretch (alcohol)
3065	74	C-H stretch (aromatic)
3021	77	C-H stretch (aromatic)
2932	64	C-H stretch (aliphatic)
2872	73	C-H stretch (aliphatic)
1479	52	C=C stretch (aromatic)
1462	53	C=C stretch (aromatic)
1344	64	C-O stretch / O-H bend
1084	43	C-O stretch (secondary alcohol)
741	41	C-H out-of-plane bend (ortho-disubstituted benzene)

Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI), 70 eV

m/z	Relative Intensity (%)	Assignment
134	45	[M] ⁺ (Molecular Ion)
116	100	[M - H ₂ O] ⁺
115	80	[M - H ₂ O - H] ⁺
91	55	[C ₇ H ₇] ⁺ (Tropylium ion)
89	15	
77	10	[C ₆ H ₅] ⁺ (Phenyl cation)
65	10	[C ₅ H ₅] ⁺
63	10	
51	10	
39	10	

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a guide for researchers to reproduce these results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **2-Indanol** (approximately 10-20 mg) was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra were recorded on a 90 MHz spectrometer. For ¹H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled spectrum was acquired with 1024 scans and a relaxation delay of 2 seconds. The chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum was obtained using the potassium bromide (KBr) pellet technique. A small amount of **2-Indanol** (1-2 mg) was finely ground with approximately 100 mg of dry KBr powder

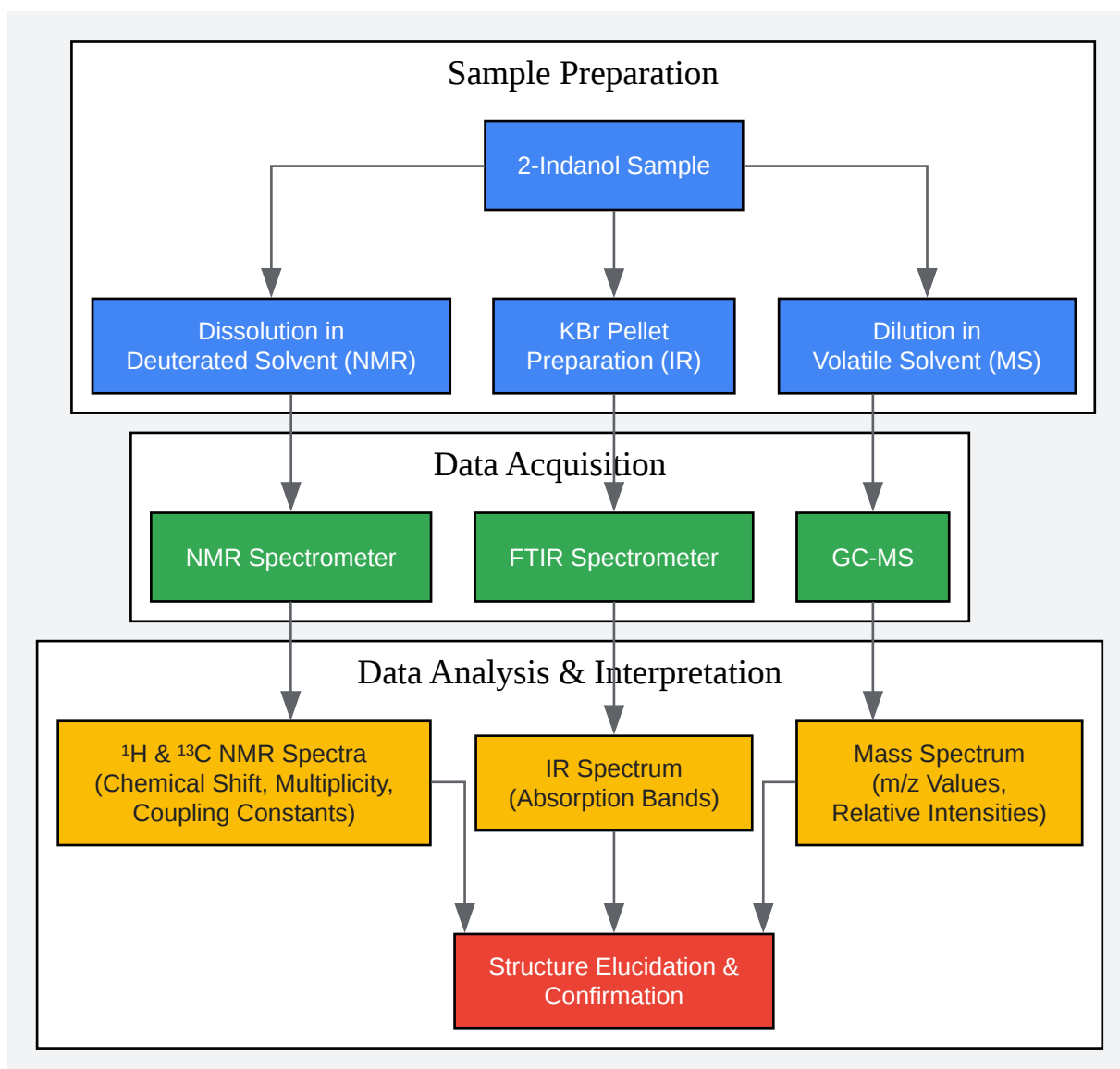
in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm^{-1} . A background spectrum of a pure KBr pellet was acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum was acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of **2-Indanol** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) was injected into the GC. The sample was vaporized and separated on a capillary column before entering the mass spectrometer. The ionization energy was set to 70 eV. The mass analyzer scanned a mass-to-charge (m/z) range of 35-500 amu.

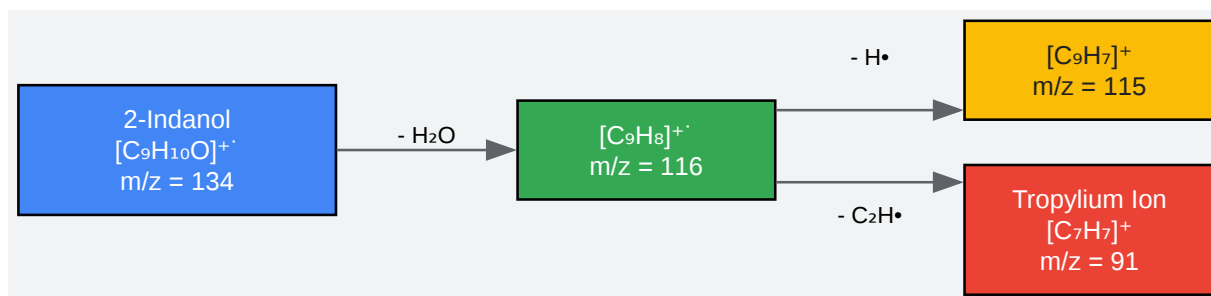
Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of **2-Indanol**.



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General workflow for the spectroscopic analysis of **2-Indanol**.



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Proposed mass spectrometry fragmentation pathway of **2-Indanol**.

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